3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide
Description
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring, a methoxyphenyl group, and a hydrazide linkage
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-8-6-13(7-9-16)12-20-21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
XILUTEJQRJMZHP-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 4-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide: Similar structure but with an additional hydroxyl group on the benzylidene moiety.
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Contains a benzohydrazide instead of a naphthohydrazide.
Uniqueness
3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide is a hydrazone compound characterized by a naphthalene ring and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant domains.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O3
- Molecular Weight : 320.3 g/mol
- IUPAC Name : 3-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide
- Canonical SMILES :
COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O
The compound's structure features an azomethine linkage, which is pivotal for its biological activity, particularly in enzyme inhibition and receptor binding.
Antioxidant Activity
Research indicates that hydrazone compounds, including this compound, exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate these effects. In comparative studies, derivatives of this compound have shown antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it demonstrated higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The MTT assay results indicated that the compound effectively inhibits cell proliferation through mechanisms involving enzyme inhibition and interaction with cellular pathways critical for cancer growth .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, blocking substrate access and inhibiting catalytic activity.
- Metal Complexation : Its hydrazone linkage allows for stable complexes with metal ions, which can modulate its biological activity.
Study 1: Antioxidant Evaluation
In a study evaluating antioxidant properties, various derivatives of the compound were synthesized and tested using the DPPH assay. Results showed that the derivative with the methoxy group exhibited enhanced scavenging ability compared to other tested compounds .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties against U-87 and MDA-MB-231 cell lines. The findings revealed that certain derivatives of the compound had IC50 values lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O3 |
| Molecular Weight | 320.3 g/mol |
| Antioxidant Activity | >1.35 times as effective as ascorbic acid |
| Anticancer Cell Lines | U-87 (Glioblastoma), MDA-MB-231 (Breast Cancer) |
| Mechanism of Action | Enzyme inhibition, metal complexation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
